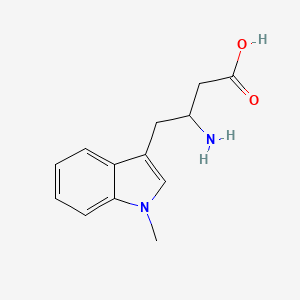
(3S)-3-amino-4-(1-methyl-1H-indol-3-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-Amino-4-(1-methyl-1H-indol-3-yl)butanoic acid is a chiral amino acid derivative featuring an indole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-4-(1-methyl-1H-indol-3-yl)butanoic acid typically involves the following steps:
Amino Acid Formation: The amino acid moiety can be introduced through various methods, including the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis followed by amino acid functionalization. Optimized reaction conditions, such as temperature control and the use of catalysts, are crucial for maximizing yield and purity.
化学反応の分析
Types of Reactions
(S)-3-Amino-4-(1-methyl-1H-indol-3-yl)butanoic acid can undergo several types of chemical reactions:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation methods, typically involving palladium or platinum catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Acylated or alkylated amino acid derivatives.
科学的研究の応用
(S)-3-Amino-4-(1-methyl-1H-indol-3-yl)butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for potential therapeutic effects, including anticancer and neuroprotective properties.
Industry: Utilized in the production of pharmaceuticals and as a precursor for various chemical compounds.
作用機序
The mechanism of action of (S)-3-Amino-4-(1-methyl-1H-indol-3-yl)butanoic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes involved in amino acid metabolism and neurotransmitter synthesis.
類似化合物との比較
Similar Compounds
Tryptophan: An essential amino acid with a similar indole structure.
5-Hydroxytryptophan (5-HTP): A precursor to serotonin with an additional hydroxyl group.
Indole-3-acetic acid (IAA): A plant hormone with a similar indole structure.
Uniqueness
(S)-3-Amino-4-(1-methyl-1H-indol-3-yl)butanoic acid is unique due to its specific chiral configuration and the presence of a methyl group on the indole ring, which may confer distinct biological activities and chemical reactivity compared to its analogs .
特性
分子式 |
C13H16N2O2 |
|---|---|
分子量 |
232.28 g/mol |
IUPAC名 |
3-amino-4-(1-methylindol-3-yl)butanoic acid |
InChI |
InChI=1S/C13H16N2O2/c1-15-8-9(6-10(14)7-13(16)17)11-4-2-3-5-12(11)15/h2-5,8,10H,6-7,14H2,1H3,(H,16,17) |
InChIキー |
KVNQDSZTNZOZAA-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C2=CC=CC=C21)CC(CC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















